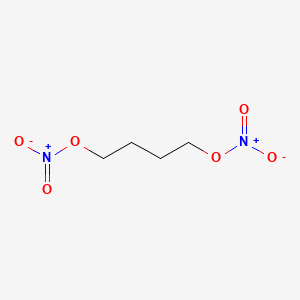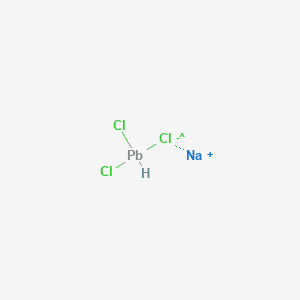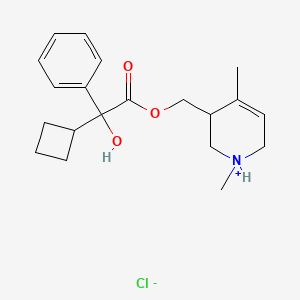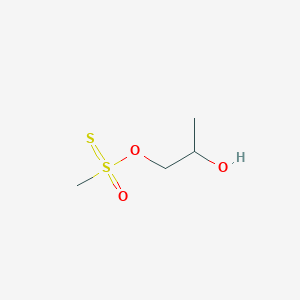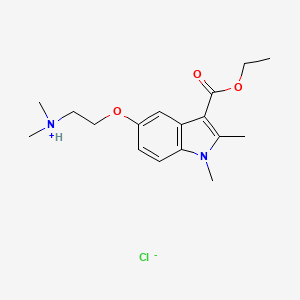
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This particular compound has garnered attention due to its potential antiviral properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves several steps. One common method starts with the preparation of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This intermediate is then subjected to a series of reactions, including acylation, bromination, and substitution reactions, to introduce the dimethylaminoethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, such as palladium on carbon (Pd/C) for hydrogenation reactions, and specialized equipment for handling hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like dimethylamine
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: Dimethylamine, pyrrolidine, morpholine
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral properties against viruses such as influenza and hepatitis C
Medicine: Investigated for its potential therapeutic effects in treating viral infections.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves its interaction with viral proteins, inhibiting their replication. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate
- 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dimethylaminoethoxy group enhances its antiviral properties, making it more effective against certain viruses compared to other indole derivatives .
Propiedades
Número CAS |
18235-90-0 |
|---|---|
Fórmula molecular |
C17H25ClN2O3 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-6-21-17(20)16-12(2)19(5)15-8-7-13(11-14(15)16)22-10-9-18(3)4;/h7-8,11H,6,9-10H2,1-5H3;1H |
Clave InChI |
NPPSHVLQTXRBHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC[NH+](C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


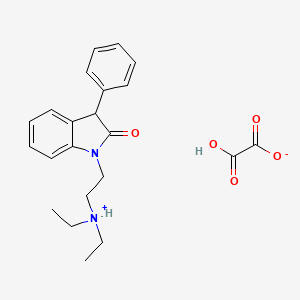
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
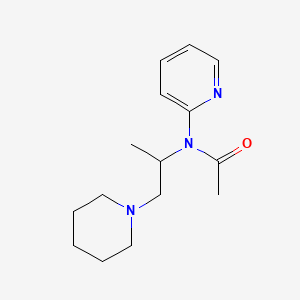

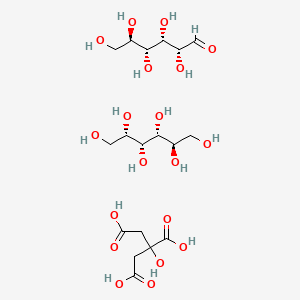

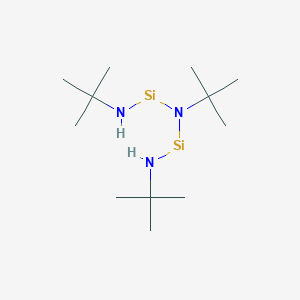
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
